

High-Performance Liquid Chromatography (HPLC) Method

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Compound of Interest

Compound Name: **Boeravinone A**

Cat. No.: **B15592447**

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The HPLC method is a widely used technique for the separation, identification, and quantification of **Boeravinone A** in various matrices, including plant extracts and biological samples.

Quantitative Data Summary

Parameter	Details	Reference
Column	C18 (250 x 4.6 mm, 5 µm)	
Mobile Phase	Acetonitrile:Water (Gradient)	
Flow Rate	1.0 mL/min	
Detection	UV at 254 nm	
Retention Time	Approximately 11.8 minutes	
Linearity Range	5-100 µg/mL	
Limit of Detection (LOD)	0.5 µg/mL	
Limit of Quantification (LOQ)	1.5 µg/mL	

Experimental Protocol

1. Standard Preparation:

- Prepare a stock solution of **Boeravinone A** (1 mg/mL) in methanol.

- From the stock solution, prepare a series of working standards ranging from 5 to 100 $\mu\text{g/mL}$ by diluting with the mobile phase.

2. Sample Preparation (for plant material):

- Accurately weigh 1 g of powdered plant material.
- Extract with 25 mL of methanol using sonication for 30 minutes.
- Centrifuge the extract at 3000 rpm for 10 minutes.
- Filter the supernatant through a 0.45 μm syringe filter before injection.

3. Chromatographic Conditions:

- Instrument: HPLC system with a UV detector.
- Column: C18 (250 x 4.6 mm, 5 μm).
- Mobile Phase: A gradient of acetonitrile (Solvent A) and water (Solvent B) is used.
- 0-5 min: 20% A
- 5-15 min: 20-80% A
- 15-20 min: 80% A
- 20-25 min: 80-20% A
- 25-30 min: 20% A
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 μL .
- Detection Wavelength: 254 nm.
- Column Temperature: 25 °C.

4. Data Analysis:

- Construct a calibration curve by plotting the peak area of the standard solutions against their concentration.
- Determine the concentration of **Boeravinone A** in the sample by interpolating its peak area on the calibration curve.

Ultra-Performance Liquid Chromatography (UPLC) Method

UPLC offers a significant improvement in resolution, sensitivity, and speed of analysis compared to conventional HPLC, making it an ideal choice for high-throughput screening and analysis of complex samples.

Quantitative Data Summary

Parameter	Details	Reference
Column	Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 μ m)	
Mobile Phase	Acetonitrile:0.1% Formic acid in Water (Gradient)	
Flow Rate	0.4 mL/min	
Detection	UV at 280 nm	
Retention Time	Approximately 3.2 minutes	
Linearity Range	1-200 μ g/mL	
Limit of Detection (LOD)	0.1 μ g/mL	
Limit of Quantification (LOQ)	0.3 μ g/mL	

Experimental Protocol

1. Standard Preparation:

- Prepare a stock solution of **Boeravinone A** (1 mg/mL) in methanol.
- Serially dilute the stock solution with the mobile phase to obtain working standards in the concentration range of 1-200 μ g/mL.

2. Sample Preparation (for plasma samples):

- To 100 μ L of plasma, add 200 μ L of acetonitrile to precipitate proteins.
- Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
- Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μ L of the mobile phase.
- Filter through a 0.22 μ m syringe filter before injection.

3. Chromatographic Conditions:

- Instrument: UPLC system with a UV detector.
- Column: Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 μ m).

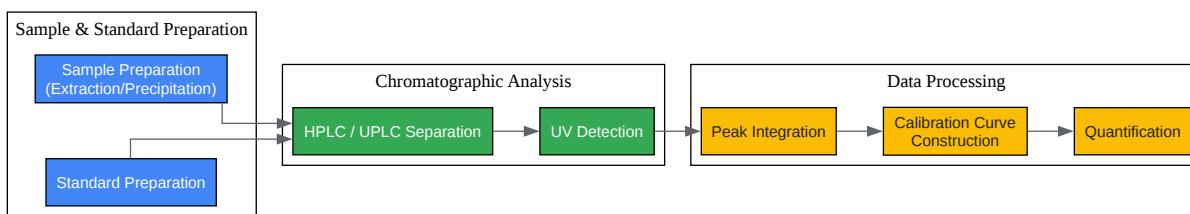
- Mobile Phase: A gradient of acetonitrile (Solvent A) and 0.1% formic acid in water (Solvent B).
- 0-1 min: 10% A
- 1-5 min: 10-90% A
- 5-6 min: 90% A
- 6-7 min: 90-10% A
- 7-8 min: 10% A
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μ L.
- Detection Wavelength: 280 nm.
- Column Temperature: 40 °C.

4. Data Analysis:

- Generate a calibration curve by plotting the peak area versus the concentration of the **Boeravinone A** standards.
- Quantify the amount of **Boeravinone A** in the sample using the regression equation from the calibration curve.

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of **Boeravinone A** using either HPLC or UPLC.



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Caption: General workflow for **Boeravinone A** analysis.

This workflow outlines the key stages from initial sample handling to the final quantification of **Boeravinone A**. The choice between HPLC and UPLC will depend on the specific requirements of the analysis, such as the desired sensitivity, resolution, and sample throughput.

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